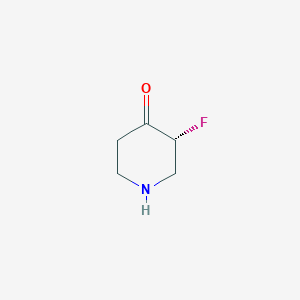
(R)-3-Fluoropiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Fluoropiperidin-4-one is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The introduction of a fluorine atom at the 3-position of the piperidine ring significantly alters its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Fluoropiperidin-4-one typically involves the fluorination of piperidin-4-one derivatives. One common method is the electrophilic fluorination of piperidin-4-one using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of ®-3-Fluoropiperidin-4-one may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: ®-3-Fluoropiperidin-4-one can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of ®-3-Fluoropiperidin-4-one can yield fluorinated piperidine derivatives with different degrees of saturation.
Substitution: The fluorine atom in ®-3-Fluoropiperidin-4-one can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
- Oxidation products include N-oxides.
- Reduction products include various fluorinated piperidine derivatives.
- Substitution reactions yield a wide range of functionalized piperidine compounds.
Scientific Research Applications
Chemistry: ®-3-Fluoropiperidin-4-one is used as a building block in the synthesis of complex organic molecules. Its unique reactivity due to the fluorine atom makes it valuable in developing new synthetic methodologies.
Biology: In biological research, ®-3-Fluoropiperidin-4-one is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound to investigate the influence of fluorine on molecular interactions and biological activity.
Medicine: The compound is explored for its potential in drug discovery and development. Fluorinated piperidine derivatives are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical applications.
Industry: In the industrial sector, ®-3-Fluoropiperidin-4-one is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of materials with improved performance characteristics.
Mechanism of Action
The mechanism of action of ®-3-Fluoropiperidin-4-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Fluoropiperidine: Lacks the carbonyl group present in ®-3-Fluoropiperidin-4-one.
4-Fluoropiperidin-4-one: Fluorine atom is positioned differently, affecting its reactivity and applications.
®-3-Chloropiperidin-4-one: Chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness: ®-3-Fluoropiperidin-4-one is unique due to the specific positioning of the fluorine atom and the carbonyl group, which together influence its chemical reactivity and potential applications. The presence of the fluorine atom enhances the compound’s stability and alters its electronic properties, making it distinct from other piperidine derivatives.
Properties
Molecular Formula |
C5H8FNO |
|---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
(3R)-3-fluoropiperidin-4-one |
InChI |
InChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2/t4-/m1/s1 |
InChI Key |
GYCGAPQMEYPDIJ-SCSAIBSYSA-N |
Isomeric SMILES |
C1CNC[C@H](C1=O)F |
Canonical SMILES |
C1CNCC(C1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


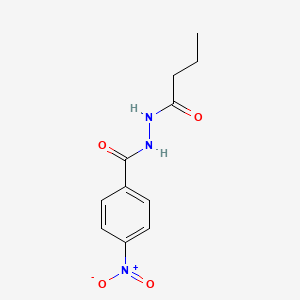
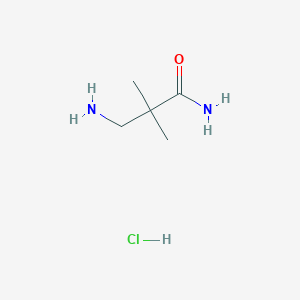
![(E)-N-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B14918518.png)

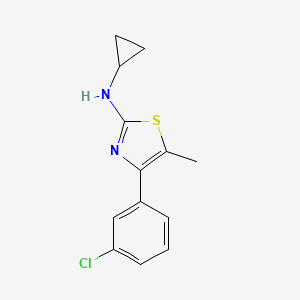
![(3aR,5S,7aS)-3a,7a-Dihydroxy-5-(propylamino)hexahydro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14918537.png)
![Methyl 2-hydroxy-3-[[4-[(2-hydroxy-3-methoxycarbonyl-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]phenyl]iminomethyl]-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate](/img/structure/B14918538.png)

![N-(4-{(1Z)-1-[2-(cyclopentylcarbonyl)hydrazinylidene]ethyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B14918560.png)

![4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B14918577.png)

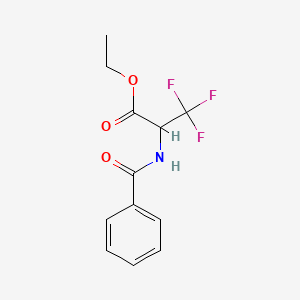
![(4r)-4-Hydroxy-1-[(3-Methylisoxazol-5-Yl)acetyl]-N-[4-(1,3-Oxazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14918594.png)
